Cas no 7222-35-7 (20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester)

20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester 化学的及び物理的性質
名前と識別子
-
- 20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester
- Echitovenidin
- Echitovenidine
- HY-N8315
- CS-0143034
- AKOS040761654
- 7222-35-7
- methyl (1R,12R,19R)-12-[1-(3-methylbut-2-enoyloxy)ethyl]-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
- BRN 0946842
- Aspidospermidine-3-carboxylic acid, 2,3-didehydro-20-((3-methyl-1-oxo-2-butenyl)oxy)-, methyl ester, (5-alpha,12-beta,19-alpha,20R)-
- Methyl 20-[(3-methylbut-2-enoyl)oxy]-2,3-didehydroaspidospermidine-3-carboxylate
- DA-52800
- DTXSID20992953
-
- インチ: InChI=1S/C26H32N2O4/c1-16(2)14-21(29)32-17(3)25-10-7-12-28-13-11-26(24(25)28)19-8-5-6-9-20(19)27-22(26)18(15-25)23(30)31-4/h5-6,8-9,14,17,24,27H,7,10-13,15H2,1-4H3/t17?,24-,25-,26-/m0/s1
- InChIKey: JJCJKGZUGDPHMN-RURBMAKNSA-N
- ほほえんだ: CC([C@@]12CCCN3[C@@H]1[C@@]4(CC3)c5ccccc5NC4=C(C2)C(=O)OC)OC(=O)C=C(C)C
計算された属性
- せいみつぶんしりょう: 436.23620751g/mol
- どういたいしつりょう: 436.23620751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 875
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 67.9Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 560.9±50.0 °C at 760 mmHg
- フラッシュポイント: 293.0±30.1 °C
- じょうきあつ: 0.0±1.5 mmHg at 25°C
20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E21670-5mg |
20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester |
7222-35-7 | ,97.5% | 5mg |
¥5120.0 | 2023-09-08 | |
TargetMol Chemicals | TN3918-1 mL * 10 mM (in DMSO) |
Echitovenidine |
7222-35-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3660 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E21670-5 mg |
20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester |
7222-35-7 | 5mg |
¥5120.0 | 2021-09-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3918-1 mg |
Echitovenidine |
7222-35-7 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3918-5 mg |
Echitovenidine |
7222-35-7 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
TargetMol Chemicals | TN3918-5mg |
Echitovenidine |
7222-35-7 | 5mg |
¥ 3560 | 2024-07-20 | ||
TargetMol Chemicals | TN3918-1 ml * 10 mm |
Echitovenidine |
7222-35-7 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 |
20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Hongmei Yu,Wei Song,Zhigang Shao,Baolian Yi RSC Adv., 2018,8, 12887-12893
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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8. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl esterに関する追加情報
Introduction to 20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester (CAS No. 7222-35-7)
20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester (CAS No. 7222-35-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is a derivative of aspidospermidine, a naturally occurring indole alkaloid found in various plants, particularly those belonging to the Apocynaceae family. The unique structural features and biological activities of this compound make it a valuable candidate for further research and potential therapeutic applications.
The chemical structure of 20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester is characterized by its intricate indole core, substituted with a 3-methyl-but-2-enoyloxy group at the C-20 position and a carboxylic acid methyl ester at the C-3 position. This specific arrangement of functional groups imparts unique properties to the molecule, including its ability to interact with various biological targets.
Recent studies have highlighted the potential of 20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester in several therapeutic areas. One of the most promising applications is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects, which may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively protected neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting its potential as a neuroprotective agent.
In addition to its neuroprotective properties, 20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester has also been investigated for its anti-inflammatory and anti-cancer activities. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases. Furthermore, preliminary research has indicated that this compound can induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines. These findings suggest that 20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester may have broad-spectrum therapeutic applications beyond neurological disorders.
The pharmacokinetic properties of 20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted in the body is crucial for optimizing its therapeutic potential. Studies have shown that this compound has good oral bioavailability and a favorable half-life, which are important factors for drug development. However, further research is needed to fully elucidate its pharmacokinetic profile and identify any potential side effects or drug interactions.
The synthesis of 20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester is a complex process that involves multiple steps and requires precise control over reaction conditions. The starting material is typically aspidospermidine or a related indole alkaloid, which undergoes a series of chemical transformations to introduce the desired functional groups. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for both research and potential commercial applications.
In conclusion, 20-(3-methyl-but-2-enoyloxy)-2,3-didehydro-aspidospermidine-3-carboxylic acid methyl ester (CAS No. 7222-35-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for further research in medicinal chemistry and pharmacology. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound may play a significant role in the development of novel treatments for various diseases.
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